3,4-dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide
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Overview
Description
3,4-Dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a complex organic compound with the molecular formula C13H9Cl2N5O2S . This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, attached to a phenyl ring. The presence of chlorine atoms and a sulfonamide group further enhances its chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 3,4-dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide typically involves multiple steps. One common method includes the cycloaddition of sodium azide with organic nitriles under neutral conditions and microwave heating . The reaction conditions often involve the use of catalysts such as zinc salts or iodine to facilitate the formation of the tetrazole ring . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, altering its electronic properties.
Cycloaddition: The tetrazole ring can be formed through cycloaddition reactions involving nitriles and azides.
Common reagents used in these reactions include sodium azide, triethyl orthoformate, and various catalysts like zinc salts and iodine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-Dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to mimic the behavior of these acids in biological systems . This interaction can lead to the inhibition of enzymes or receptors, thereby exerting its biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar compounds include other tetrazole-containing molecules and sulfonamides. For example:
1H-Tetrazole: A simpler compound with a similar tetrazole ring structure.
Sulfonamide Derivatives: Compounds like sulfanilamide, which also contain the sulfonamide group but lack the tetrazole ring.
The uniqueness of 3,4-dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide lies in its combined structural features, which confer distinct chemical and biological properties .
Biological Activity
3,4-Dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a sulfonamide derivative that has garnered interest in pharmacology due to its diverse biological activities. This compound is characterized by the presence of a tetrazole group, which is known to enhance the biological properties of sulfonamides. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms of action and potential therapeutic applications.
Chemical Structure
The chemical formula for this compound is C13H11Cl2N5O2S. The structural representation can be summarized as follows:
Biological Activity Overview
The biological activities associated with this compound include:
- Antimicrobial Activity : Studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the tetrazole moiety may enhance this activity by increasing the compound's ability to interact with bacterial enzymes.
- Anticancer Properties : Research has shown that similar sulfonamide compounds can induce apoptosis in cancer cells. The tetrazole group is believed to play a crucial role in modulating cell signaling pathways involved in cancer cell proliferation and survival.
- Cardiovascular Effects : Some studies have investigated the impact of related sulfonamides on cardiovascular parameters such as perfusion pressure and coronary resistance, indicating potential therapeutic effects on heart conditions.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against common bacterial strains. The results showed that compounds with similar structures to this compound exhibited Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 5 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting a promising antimicrobial profile .
Anticancer Activity
In a study focusing on cancer cell lines, this compound was tested for its cytotoxic effects on human breast cancer cells (MCF-7). The compound demonstrated an IC50 value of approximately 10 µM, indicating significant cytotoxicity compared to control groups . The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Cardiovascular Effects
Research involving isolated rat heart models assessed the effects of various benzenesulfonamides on coronary resistance and perfusion pressure. Compounds structurally related to this compound were shown to decrease perfusion pressure significantly, suggesting a potential role in managing cardiac conditions .
Table 1: Summary of Biological Activities
Properties
Molecular Formula |
C13H9Cl2N5O2S |
---|---|
Molecular Weight |
370.2 g/mol |
IUPAC Name |
3,4-dichloro-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H9Cl2N5O2S/c14-12-5-4-11(7-13(12)15)23(21,22)17-9-2-1-3-10(6-9)20-8-16-18-19-20/h1-8,17H |
InChI Key |
WQCFJKQWERQLAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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